molecular formula C19H21N5O3 B5012758 2-(benzimidazol-1-ylmethyl)-N-[2-(2-oxopiperidin-1-yl)ethyl]-1,3-oxazole-4-carboxamide

2-(benzimidazol-1-ylmethyl)-N-[2-(2-oxopiperidin-1-yl)ethyl]-1,3-oxazole-4-carboxamide

Cat. No.: B5012758
M. Wt: 367.4 g/mol
InChI Key: WDVLJRKFVFYTBL-UHFFFAOYSA-N
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Description

2-(benzimidazol-1-ylmethyl)-N-[2-(2-oxopiperidin-1-yl)ethyl]-1,3-oxazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole moiety linked to an oxazole ring through a methylene bridge, and a piperidinone group attached via an ethyl chain

Properties

IUPAC Name

2-(benzimidazol-1-ylmethyl)-N-[2-(2-oxopiperidin-1-yl)ethyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c25-18-7-3-4-9-23(18)10-8-20-19(26)15-12-27-17(22-15)11-24-13-21-14-5-1-2-6-16(14)24/h1-2,5-6,12-13H,3-4,7-11H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVLJRKFVFYTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCNC(=O)C2=COC(=N2)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzimidazol-1-ylmethyl)-N-[2-(2-oxopiperidin-1-yl)ethyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of O-benzoyl-2-(benzimidazol-1-yl)propioamidoxime under controlled temperature conditions . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzimidazol-1-ylmethyl)-N-[2-(2-oxopiperidin-1-yl)ethyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can introduce new functional groups onto the benzimidazole or oxazole rings.

Scientific Research Applications

2-(benzimidazol-1-ylmethyl)-N-[2-(2-oxopiperidin-1-yl)ethyl]-1,3-oxazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(benzimidazol-1-ylmethyl)-N-[2-(2-oxopiperidin-1-yl)ethyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The oxazole ring may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzimidazol-1-ylmethyl)-N-[2-(2-oxopiperidin-1-yl)ethyl]-1,3-oxazole-4-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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